molecular formula C13H13N B3065139 2,6-Dimethyl-4-phenylpyridine CAS No. 3044-71-1

2,6-Dimethyl-4-phenylpyridine

Cat. No.: B3065139
CAS No.: 3044-71-1
M. Wt: 183.25 g/mol
InChI Key: LFFPPVCTHJLZRT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenylpyridine is an organic compound with the molecular formula C₁₃H₁₃N It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, and a phenyl group at position 4 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-phenylpyridine can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as zinc oxide. This reaction proceeds via the Hantzsch dihydropyridine synthesis, followed by aromatization to yield the desired pyridine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solvent-free conditions to enhance efficiency and reduce environmental impact. For instance, the use of magnesium ferrite nanoparticles as a catalyst in a solvent-free Hantzsch reaction has been reported to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted phenylpyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,6-Dimethyl-4-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-phenylpyridine and its derivatives exert their effects often involves interaction with specific molecular targets. For example, as a calcium channel blocker, it binds to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure . In anticancer applications, the compound may interfere with DNA replication and repair processes, leading to cell death .

Comparison with Similar Compounds

2,6-Dimethyl-4-phenylpyridine can be compared with other substituted pyridines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2,6-dimethyl-4-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFPPVCTHJLZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292970
Record name 2,6-Dimethyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3044-71-1
Record name MLS002694695
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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